molecular formula C20H26N4O4 B12681224 Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) CAS No. 108340-83-6

Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl)

Cat. No.: B12681224
CAS No.: 108340-83-6
M. Wt: 386.4 g/mol
InChI Key: OFNGHVNGNGCJSJ-YBEGLDIGSA-N
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Description

Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is a cyclic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both D- and L-amino acids, as well as a dehydrophenylalanine residue, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The dehydrophenylalanine residue is introduced using specific reagents and conditions to ensure the formation of the desired Z-configuration. The final cyclization step is achieved through the formation of a peptide bond between the terminal amino acids, resulting in the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dehydrophenylalanine residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target specific functional groups within the peptide, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide. Substitution reactions can introduce various functional groups, resulting in modified peptides with altered properties.

Scientific Research Applications

Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying peptide synthesis, cyclization reactions, and peptide-protein interactions.

    Biology: It serves as a tool for investigating the structure-activity relationships of cyclic peptides and their interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs and inhibitors.

    Industry: It is utilized in the design and synthesis of novel materials with specific properties, such as antimicrobial peptides and enzyme inhibitors.

Mechanism of Action

The mechanism of action of Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure of the peptide allows for stable binding to these targets, leading to modulation of their activity. The dehydrophenylalanine residue plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with L-alanine instead of D-alanine.

    Cyclo(D-alanyl-L-leucyl-(E)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with E-configuration of dehydrophenylalanine.

    Cyclo(D-alanyl-L-valyl-(Z)-alpha,beta-didehydrophenylalanylglycyl): Similar structure but with L-valine instead of L-leucine.

Uniqueness

Cyclo(D-alanyl-L-leucyl-(Z)-alpha,beta-didehydrophenylalanylglycyl) is unique due to the presence of D-alanine and the Z-configuration of the dehydrophenylalanine residue. These features contribute to its distinct chemical behavior and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

108340-83-6

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

(3Z)-3-benzylidene-9-methyl-6-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C20H26N4O4/c1-12(2)9-15-20(28)24-16(10-14-7-5-4-6-8-14)19(27)21-11-17(25)22-13(3)18(26)23-15/h4-8,10,12-13,15H,9,11H2,1-3H3,(H,21,27)(H,22,25)(H,23,26)(H,24,28)/b16-10-

InChI Key

OFNGHVNGNGCJSJ-YBEGLDIGSA-N

Isomeric SMILES

CC1C(=O)NC(C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1)CC(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)N1)CC(C)C

Origin of Product

United States

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